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Compound of Interest

Compound Name: Lonodelestat

Cat. No.: B3332568

This technical guide provides a comprehensive overview of the discovery and development of
Lonodelestat (formerly POL6014), a potent and selective inhibitor of human neutrophil
elastase (hNE). The information is tailored for researchers, scientists, and drug development
professionals, with a focus on quantitative data, experimental methodologies, and the
underlying biological pathways.

Introduction

Lonodelestat is an investigational inhaled therapy developed for the treatment of cystic fibrosis
(CF) and other neutrophilic pulmonary diseases.[1] It is a synthetic, macrocyclic peptide that
acts as a potent and selective inhibitor of human neutrophil elastase (hNE), a key enzyme
implicated in the inflammatory cascade and tissue damage characteristic of these conditions.[2]

[3]

Discovery and Development Timeline

The development of Lonodelestat has progressed through several key stages, from its initial
discovery to clinical evaluation.

e 2009: Preclinical data on POL6014's efficacy in a mouse model of acute lung injury is
presented.[4]

e 2015: Polyphor initiates the first-in-human Phase | clinical trial of inhaled POL6014 in healthy
volunteers.
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e 2018: Polyphor grants Santhera Pharmaceuticals an exclusive worldwide license for the
development and commercialization of POL6014 (now Lonodelestat).[2]

e 2019: Positive results from the Phase | single ascending dose studies in healthy volunteers
and CF patients are published.[5]

e 2021: Santhera announces positive results from the Phase Ib multiple ascending dose study
in patients with CF.[1]

o April 2024: Santhera Pharmaceuticals returns the rights for Lonodelestat to Spexis
(formerly Polyphor).

Preclinical Development
In Vitro Efficacy

Lonodelestat has demonstrated potent and selective inhibition of hNE in in vitro assays.

Table 1: In Vitro Inhibition of Human Neutrophil Elastase by Lonodelestat

Parameter Value Species Notes

Ki 0.05 nM Human

Ki (membrane-bound

hNE) 0.69£0.31 nM Human [3]
Ki (soluble hNE) 0.53+£0.37 nM Human [3]
IC50 1.0 £ 0.5 nM Rat [3]
IC50 22+1.4nM Cynomolgus Monkey [3]

Preclinical Animal Models

The efficacy of Lonodelestat has been evaluated in animal models of lung inflammation and
injury.

Table 2: Summary of Preclinical Efficacy in Animal Models
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Animal Model Key Findings Reference

Intranasal administration of
Lonodelestat (0.1, 0.5, 2, and
10 mg/kg) dose-dependently

and significantly reduced the
Mouse Model of Acute Lung

) number of macrophages, [4]

Injury o .

epithelial cells, neutrophils,

and lymphocytes in

bronchoalveolar lavage fluid.

[4]
Rat Model of Lung Neutrophil Lonodelestat was effective in o
Activation this model.[1]

Clinical Development

Lonodelestat has undergone Phase | clinical trials in both healthy volunteers and patients with

cystic fibrosis.

Phase | Single Ascending Dose (SAD) Studies

Two SAD studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of
inhaled Lonodelestat.

Table 3: Overview of Phase | Single Ascending Dose Studies
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Population Dose Range

Key Findings Reference

Healthy Volunteers 20 mg to 960 mg

Safe and well-
tolerated up to 480
[5]

mg. Dose-linear

pharmacokinetics.

Cystic Fibrosis
] 80 mg to 320 mg
Patients

Safe and well-

tolerated at all doses.
Showed a dose-linear  [5]
pharmacokinetic

profile.

Table 4: Pharmacokinetic Parameters from Phase | SAD Studies

Cmax Sputum
. Tmax . hNE
Population Range Concentrati o Reference
(Plasma) Inhibition
(Plasma) on
Healthy Not Not
0.2to 2.5 uM ~2-3 hours ) ) [5]
Volunteers Applicable Applicable
Rapidly >1-log
Cystic reached 1000 reduction of
Fibrosis 0.2t0 0.5 uM ~2-3 hours uM and active hNE at  [5]
Patients remained >10  3h post-
UM at 24h dosing

Phase Ib Multiple Ascending Dose (MAD) Study

A MAD study was conducted in patients with cystic fibrosis to further assess safety, tolerability,

and pharmacodynamics.

Table 5: Overview of Phase Ib Multiple Ascending Dose Study in CF Patients (NCT03748199)
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BENCHE

Cohort

Dose Duration

Key Findings

Reference

80 mg once daily

15 days
(QD) g

Good tolerability,
no serious
adverse events.
Transient, near-
complete
inhibition of

elastase activity.

[1]

80 mg twice daily

15 days
(BID)

Good tolerability,
no serious
adverse events.
Transient, near-
complete
inhibition of

elastase activity.

[1]

160 mg once

15 days
daily (QD)

Good tolerability,
no serious
adverse events.
Transient, near-
complete
inhibition of

elastase activity.

[1]

40 mg once daily

28 days
(QD) d

Good tolerability,
no serious
adverse events.
In some patients,
a constant level
of near-complete
inhibition
gradually

developed.

[1]

Experimental Protocols
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In Vitro hNE Inhibition Assay (Representative Protocol)

This protocol is a representative example based on common methodologies for determining
hNE inhibition.

Objective: To determine the inhibitory potency (Ki and IC50) of Lonodelestat against human
neutrophil elastase.

Materials:

e Human neutrophil elastase (soluble or from neutrophil lysates)

o Lonodelestat (test inhibitor)

e Fluorogenic hNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
o Assay buffer (e.g., Tris-HCI buffer, pH 7.5)

e 96-well black microplate

¢ Fluorescence microplate reader

Procedure:

Prepare serial dilutions of Lonodelestat in the assay buffer.
e In a 96-well plate, add the Lonodelestat dilutions.

e Add a fixed concentration of hNE to each well containing the inhibitor and to control wells
(without inhibitor).

¢ Incubate the plate at a controlled temperature (e.g., 37°C) for a defined pre-incubation period
to allow inhibitor binding to the enzyme.

« Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

e Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation at
380 nm, emission at 460 nm). The rate of increase in fluorescence is proportional to the hNE
activity.
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o Calculate the percentage of inhibition for each Lonodelestat concentration relative to the
uninhibited control.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the
inhibitor concentration and fitting the data to a suitable dose-response curve.

e The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation,
considering the substrate concentration and its Km value. A specific FRET-based assay for
Lonodelestat used the substrate ABZ-APEEIMRRQ-EDDnp.[3]

Animal Model of Acute Lung Injury (Representative
Protocol)

This protocol is a representative example based on published studies of hNE-induced lung
injury.

Objective: To evaluate the in vivo efficacy of Lonodelestat in a mouse model of acute lung
injury.

Animals: Male C57BL/6j mice.

Procedure:

Administer Lonodelestat intranasally at various doses (e.g., 0.1, 0.5, 2, and 10 mg/kg).[4]

o After a defined pre-treatment period (e.g., 30 minutes), induce acute lung injury by intranasal
instillation of human neutrophil elastase.

o At a specified time point post-injury (e.g., 6 hours), euthanize the animals and perform
bronchoalveolar lavage (BAL) to collect lung fluid and cells.

e Analyze the BAL fluid for inflammatory markers, such as total and differential cell counts
(neutrophils, macrophages), and protein concentration (as an indicator of lung permeability).

e Measure the levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, KC/CXCL1) in
the BAL fluid using appropriate immunoassays (e.g., ELISA).
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e Assess lung tissue for histological signs of injury and inflammation.

Pharmacokinetic Analysis by LC-MS/MS (Representative
Protocol)

This protocol outlines the general steps for quantifying Lonodelestat in biological matrices.
Objective: To determine the concentration of Lonodelestat in plasma and sputum samples.

Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer
(LC-MS/MS).

Procedure:
e Sample Preparation:

o Plasma: Perform protein precipitation by adding a solvent like acetonitrile to the plasma
sample. Centrifuge to pellet the precipitated proteins.

o Sputum: Homogenize the sputum sample, followed by extraction procedures to isolate the
drug from the complex matrix.

 Internal Standard: Add a known concentration of a suitable internal standard (a molecule
with similar chemical properties to Lonodelestat, often a stable isotope-labeled version) to
all samples, calibration standards, and quality controls.

o Chromatographic Separation: Inject the supernatant from the prepared sample onto a
suitable HPLC or UPLC column (e.g., a C18 column). Use a specific mobile phase gradient
(e.g., a mixture of water and acetonitrile with additives like formic acid) to separate
Lonodelestat from other components in the sample.

o Mass Spectrometric Detection:
o The eluent from the chromatography column is introduced into the mass spectrometer.

o Use electrospray ionization (ESI) in positive ion mode to generate charged ions of
Lonodelestat and the internal standard.
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o Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This
involves selecting the specific precursor ion of Lonodelestat and its characteristic product
ion after fragmentation, providing high selectivity and sensitivity for quantification.

» Quantification: Create a calibration curve by analyzing samples with known concentrations of
Lonodelestat. Determine the concentration of Lonodelestat in the unknown samples by
comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Signaling Pathways and Experimental Workflows

Human Neutrophil Elastase (hNE) Signhaling Pathway in
the Lung

Human neutrophil elastase, when released in the lungs, contributes to a vicious cycle of
inflammation and tissue damage. Lonodelestat intervenes by directly inhibiting hNE activity.

Further Neutrophil

i -t
= | Release
i i i i preg i Chemokine Production Recruitment
l Stimulation Airway Epithelial Cells ©g. IL8)
Lonodelestat Human Neutrophil Elastase (hNE)
Inflammation

v

Degradation
llar Matrix Tissue Damage
(Elastin, Collagen) (e.g., Bronchiectasis)

A\

Click to download full resolution via product page

Caption: The inflammatory cascade driven by hNE and the inhibitory action of Lonodelestat.

Experimental Workflow for Preclinical Evaluation of
Lonodelestat

The preclinical assessment of Lonodelestat followed a logical progression from in vitro
characterization to in vivo efficacy studies.
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Caption: A simplified workflow of the preclinical development of Lonodelestat.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Lonodelestat: A Technical Guide to its Discovery and
Development]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3332568#discovery-and-development-timeline-of-
lonodelestat]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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